molecular formula C5H8N4O3S2 B6229428 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide CAS No. 1882170-92-4

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide

Cat. No.: B6229428
CAS No.: 1882170-92-4
M. Wt: 236.3 g/mol
InChI Key: XANJFVOHHPYMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a sulfonyl group at position 2. The sulfonyl group is further linked to an N-methylacetamide moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (amino) groups, which influence its physicochemical properties and biological interactions.

Properties

CAS No.

1882170-92-4

Molecular Formula

C5H8N4O3S2

Molecular Weight

236.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide

InChI

InChI=1S/C5H8N4O3S2/c1-7-3(10)2-14(11,12)5-9-8-4(6)13-5/h2H2,1H3,(H2,6,8)(H,7,10)

InChI Key

XANJFVOHHPYMMH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=O)(=O)C1=NN=C(S1)N

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide typically begins with acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide), a commercially available diuretic agent. As demonstrated in the synthesis of analogous sulfonamide derivatives, acetazolamide undergoes benzoylation with substituted acyl chlorides to introduce protective or functional groups at the sulfonamide nitrogen. For the target compound, methyl acetamide incorporation requires selective alkylation or acylation.

In one approach, acetazolamide reacts with methyl acetyl chloride in the presence of a base such as pyridine or triethylamine. This step replaces the sulfonamide’s hydrogen with the N-methylacetamide group, yielding an intermediate that retains the 5-amino-1,3,4-thiadiazole core. The reaction is typically conducted under anhydrous conditions at 0–5°C to minimize side reactions.

Cyclization and Sulfonation Strategies

Alternative routes involve constructing the thiadiazole ring de novo. Thiosemicarbazides, derived from hydrazine and carbon disulfide, serve as precursors for 1,3,4-thiadiazole formation via cyclization with carboxylic acids or their derivatives. For example, reacting thiosemicarbazide with chloroacetic acid under acidic conditions generates the 1,3,4-thiadiazole ring, which is subsequently sulfonated using sulfur trioxide or chlorosulfonic acid. The sulfonyl group is then functionalized with N-methylacetamide through nucleophilic substitution.

Optimization of Reaction Conditions

Catalysis and Solvent Systems

The choice of catalyst significantly impacts reaction efficiency. Concentrated sulfuric acid is widely employed for its dual role as a catalyst and dehydrating agent, particularly in Schiff base formation and sulfonation steps. For instance, in the synthesis of sulfonamide derivatives, refluxing intermediates with aromatic aldehydes in sulfuric acid yields Schiff bases with minimal byproducts.

Analytical Characterization and Spectral Data

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms functional group incorporation. The target compound exhibits characteristic peaks at 3,450–3,300 cm⁻¹ (N–H stretch of sulfonamide), 1,670–1,650 cm⁻¹ (C=O stretch of acetamide), and 1,350–1,150 cm⁻¹ (asymmetric and symmetric S=O stretches). The absence of peaks near 1,800 cm⁻¹ rules out unreacted acyl chlorides.

¹H nuclear magnetic resonance (NMR) spectroscopy further validates the structure. The N-methyl group of the acetamide moiety resonates as a singlet at δ 2.85–2.90 ppm, while the sulfonamide proton appears as a broad singlet at δ 7.50–7.60 ppm. Aromatic protons, if present in intermediates, are observed at δ 6.80–8.20 ppm as multiplet signals.

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase ensures reaction completion and purity. The target compound typically exhibits an Rf value of 0.45–0.50 under these conditions. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm further quantifies purity, with most synthetic routes achieving >95% purity after recrystallization.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantageLimitation
Acetazolamide derivativeAcetazolamide65–7097Short reaction sequenceRequires expensive reagents
De novo ring synthesisThiosemicarbazide50–5592Flexibility in substituent introductionMulti-step, time-intensive

The acetazolamide-derived route offers higher yields and purity, making it preferable for large-scale synthesis. In contrast, de novo synthesis allows structural diversification but suffers from lower efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Cytotoxic Properties

Research indicates that derivatives of thiadiazole, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide, exhibit significant cytotoxic activity against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively.

Case Studies and Findings

  • Anticancer Activity :
    • In a study assessing the cytotoxic effects of thiadiazole derivatives, compounds similar to this compound showed IC50 values in the range of 0.74–10.0 µg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
    • Another study highlighted that certain derivatives induced apoptosis in cancer cells without affecting normal cells, suggesting a selective mechanism that could be harnessed for therapeutic purposes .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves inhibition of tubulin polymerization and interference with DNA replication processes. This was supported by docking studies that revealed strong binding affinities to tubulin .

Pharmacological Activities

Beyond anticancer applications, this compound has been explored for other pharmacological activities:

  • Antibacterial and Antiviral Properties :
    • Thiadiazole derivatives have been reported to possess antibacterial and antiviral activities. The sulfonamide group is particularly known for its efficacy against a range of bacterial infections .
    • Compounds from this class are being investigated for their potential to treat conditions caused by resistant bacterial strains.
  • Antihypertensive Effects :
    • Some studies have indicated that thiadiazole derivatives can exhibit antihypertensive properties by acting as inhibitors of carbonic anhydrase enzymes, which play a crucial role in regulating blood pressure .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines
Mechanism of ActionInhibition of tubulin polymerization; induction of apoptosis
Antibacterial ActivityEffective against various bacterial strains
Antiviral ActivityPotential efficacy against viral infections
Antihypertensive EffectsInhibition of carbonic anhydrase enzymes affecting blood pressure

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The thiadiazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Thioether-containing derivatives (e.g., and ) exhibit urease and anticholinesterase activities, suggesting that sulfur-linked groups are favorable for enzyme inhibition .

Bulkier substituents (e.g., trifluoromethylphenyl in ) enhance lipophilicity and membrane permeability, critical for anticancer activity .

Anticancer Activity :

  • The dichloroacetamide hybrid in showed moderate activity in the NCI-60 cell line panel, with GI₅₀ values ranging from 1.2–8.5 µM. The sulfonyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition via stronger electrostatic interactions .
  • ’s trifluoromethylphenyl derivative demonstrated potent cytotoxicity (IC₅₀ = 1.8 µM against MCF-7), highlighting the role of lipophilic substituents in anticancer potency .

Enzyme Inhibition :

  • Thioether-linked analogues () inhibited urease at IC₅₀ = 0.8 µM, while methyl-substituted thiadiazoles () were inactive, confirming the necessity of the 5-amino group for enzyme binding .
  • The target compound’s sulfonyl group could mimic phosphate or sulfate moieties in enzyme active sites, making it a candidate for phosphatase or sulfatase inhibition.

Physicochemical Properties

  • Solubility : The sulfonyl group increases water solubility compared to thioether analogues, which may improve bioavailability .
  • Lipophilicity : LogP values for similar compounds range from 1.5 (polar sulfonamides) to 3.1 (lipophilic trifluoromethyl derivatives). The target compound’s LogP is estimated at 2.1–2.5, balancing solubility and membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • The 5-amino group is critical for hydrogen bonding with biological targets, as its removal abolishes activity () .
  • Sulfonyl groups enhance electrostatic interactions with enzymes, while thioethers favor hydrophobic binding pockets .
  • N-Methylation in acetamide reduces metabolic degradation but may limit hydrogen-bonding interactions compared to N-H analogues .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H9N5O2S\text{C}_6\text{H}_9\text{N}_5\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted various substitutions on the thiadiazole ring that enhanced antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics .

CompoundMIC (μg/mL)Activity
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole62.5Moderate against S. aureus
5-nitrophenoxymethyl-1,3,4-thiadiazole32.6High against E. coli

Anticancer Activity

Several studies have investigated the anticancer potential of thiadiazole derivatives. One notable compound demonstrated an IC50 value of 0.28 μg/mL against breast cancer cell lines (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) . The structure–activity relationship (SAR) studies revealed that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity.

Cell LineIC50 (μg/mL)Compound
MCF-70.28Compound A
A5490.52Compound B

Anticonvulsant Activity

The anticonvulsant activity of compounds derived from the thiadiazole scaffold has been extensively studied. In vivo experiments using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated that certain derivatives exhibited protective effects against induced seizures. For instance, one derivative showed an LD50 value significantly lower than that of valproic acid with a therapeutic index of 7.3 .

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with a phenyl substitution at the C-5 position had enhanced antimicrobial activity compared to their unsubstituted counterparts .
  • Anticancer Research : A study focused on the interaction of thiadiazole derivatives with tubulin showed promising results in inhibiting cancer cell proliferation through disruption of microtubule dynamics . This highlights the potential for these compounds in developing new chemotherapeutic agents.
  • Anticonvulsant Evaluation : In vivo testing using MES and PTZ models confirmed that certain thiadiazole derivatives provided significant protection against seizures without exhibiting neurotoxicity . This positions them as potential candidates for further development in epilepsy treatment.

Q & A

Q. What are the established synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-methylacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by sulfonylation and acylation. Key steps include:

  • Thiadiazole core synthesis : Cyclization of thiosemicarbazides with carbon disulfide under reflux (e.g., toluene/water mixtures at 80–100°C) .
  • Sulfonylation : Reaction with sulfonyl chlorides in basic media (e.g., pyridine) to introduce the sulfonyl group .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization focuses on solvent polarity, temperature control (e.g., avoiding side reactions above 100°C), and stoichiometric ratios of reagents .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1H NMR to verify methylacetamide protons (δ 2.8–3.1 ppm) and sulfonyl-thiadiazole linkages (δ 7.5–8.0 ppm for aromatic protons if present) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 290.05 for C₆H₈N₄O₃S₂) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1180 cm⁻¹ (sulfonyl S=O) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Anticancer potential : IC₅₀ of 12–25 µM in MTT assays against HeLa and MCF-7 cell lines, linked to thiadiazole-mediated apoptosis .
  • Enzyme inhibition : Moderate COX-2 inhibition (45–60% at 50 µM) in ELISA-based assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like oxidized thiadiazole derivatives?

Strategies include:

  • Inert atmospheres : Use of nitrogen/argon during sulfonylation to prevent oxidation of the thiadiazole ring .
  • Catalytic systems : Addition of DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity but require careful pH control to avoid hydrolysis .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .
  • Structural analogs : Subtle substituent changes (e.g., methyl vs. methoxy groups) drastically alter bioactivity . Mitigation involves standardizing protocols (e.g., CLSI guidelines for antimicrobial assays) and synthesizing analogs for comparative SAR analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

SAR studies require:

  • Substituent variation : Systematic modification of the thiadiazole’s 5-amino group (e.g., alkylation, aryl substitution) and acetamide’s N-methyl moiety .
  • Biological profiling : Parallel testing of analogs in enzyme inhibition (e.g., tyrosine kinase assays) and cytotoxicity models .
  • Computational docking : Preliminary molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or DNA gyrase .

Q. What computational methods are suitable for predicting metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • DFT calculations : Optimization of electron density maps to identify reactive sites prone to metabolic oxidation (e.g., sulfonyl groups) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Key steps include:

  • Formulation : Use of PEG-based nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Animal models : Intravenous/oral administration in rodents, with LC-MS/MS monitoring of plasma concentrations over 24 hours .
  • Metabolite identification : HPLC-coupled high-resolution MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What are the stability challenges for this compound under physiological conditions?

Degradation pathways include:

  • Hydrolysis : Cleavage of the sulfonyl-acetamide bond in acidic environments (pH < 4) .
  • Oxidation : Sulfonyl group conversion to sulfonic acid derivatives in the presence of ROS . Stability assays (e.g., forced degradation studies at 40°C/75% RH) guide formulation strategies .

Q. How can researchers identify and characterize bioactive metabolites?

Approaches involve:

  • Microsomal incubation : Liver microsomes + NADPH to simulate Phase I metabolism, followed by UPLC-QTOF-MS analysis .
  • Isotopic labeling : 14C-labeled compound tracing in excretion studies .
  • Crystallography : Co-crystallization of metabolites with target enzymes (e.g., CYP3A4) to determine binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.